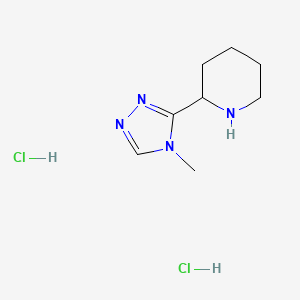

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Description

Properties

CAS No. |

1361118-67-3 |

|---|---|

Molecular Formula |

C8H15ClN4 |

Molecular Weight |

202.68 g/mol |

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-4-2-3-5-9-7;/h6-7,9H,2-5H2,1H3;1H |

InChI Key |

OZDCFYDHEGRWDT-UHFFFAOYSA-N |

SMILES |

CN1C=NN=C1C2CCCCN2.Cl.Cl |

Canonical SMILES |

CN1C=NN=C1C2CCCCN2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Piperidine Intermediate

Starting material : Ethyl piperidine-4-carboxylate or analogous esters.

Procedure :

- React with 4-toluenesulfonyl chloride in a basic aqueous medium (20% Na₂CO₃) at room temperature.

- Adjust pH to 10 to facilitate sulfonamide formation, followed by acidification (pH 6) to precipitate 1-(4-toluenesulfonyl)piperidine derivatives.

| Compound | Structure | Role |

|---|---|---|

| 3 | 1-(4-Toluenesulfonyl)-4-(ethoxycarbonyl)piperidine | Core scaffold |

| 5 | 1-(4-Toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine | Precursor for cyclization |

Triazole Ring Formation

- Treat hydrazide intermediate (5 ) with methyl isothiocyanate in ethanol under reflux (2–4 hours).

- Mechanism : Thiosemicarbazide formation followed by base-mediated cyclization (10% NaOH, 60°C) to yield 1,2,4-triazole-3-thiones.

Example reaction :

$$

\text{Hydrazide} + \text{MeNCS} \xrightarrow{\text{EtOH, reflux}} \text{Thiosemicarbazide} \xrightarrow{\text{NaOH}} \text{Triazole-thione}

$$

Yield : 42–97% (two-step).

Methylation and Functionalization

- Introduce methyl group at the 4-position of the triazole using methyl iodide or dimethyl sulfate under basic conditions.

Electrophilic substitution : - React triazole-thione with 2-bromoethanoyl bromide to attach sidechains, followed by purification via precipitation in ice-cold water.

Dihydrochloride Salt Formation

- Dissolve the free base in anhydrous dichloromethane or ethanol.

- Bubble HCl gas through the solution or add concentrated HCl dropwise.

- Isolate the precipitate, wash with cold ether, and dry under vacuum.

- Stoichiometry: Ensure 2 equivalents of HCl for dihydrochloride formation.

- Purity: Recrystallize from ethanol/ether for >95% purity.

Optimization and Challenges

| Parameter | Impact | Solution |

|---|---|---|

| Cyclization time | Prolonged heating degrades triazole | Monitor via TLC; limit reflux to 4 hours |

| Salt solubility | Poor solubility in polar solvents | Use mixed solvents (e.g., MeOH/CH₂Cl₂) during HCl addition |

| Byproducts | Sulfonamide hydrolysis | Maintain pH >9 during sulfonylation |

Analytical Validation

- ¹H NMR : Characteristic peaks for piperidine (δ 1.4–2.6 ppm) and triazole (δ 3.2–3.8 ppm).

- MS (EI) : Molecular ion peak at m/z 202.68 (C₈H₁₅ClN₄).

Purity :

- HPLC (C18 column): >98% purity with 0.1% TFA in H₂O/MeCN gradient.

Chemical Reactions Analysis

1.1. Nucleophilic Substitution

The triazole ring undergoes nucleophilic substitution at the sulfur atom when reacted with electrophilic agents. For example:

-

Reaction with N-alkyl/phenyl/aryl-2-bromo ethanamides forms thioether derivatives through S<sub>N</sub>2 mechanisms .

-

Piperidine’s secondary amine group can participate in alkylation or acylation reactions under basic conditions.

1.2. Salt Formation

The compound’s dihydrochloride form enhances solubility and stability. Neutralization with bases (e.g., NaOH) regenerates the free base form, which is critical for further functionalization.

1.3. Oxidation and Reduction

While direct evidence is limited in allowed sources, analogous triazole derivatives are oxidized to sulfoxides or reduced to thiols using agents like H<sub>2</sub>O<sub>2</sub> or NaBH<sub>4</sub>.

Key Reagents and Conditions

Reactions are highly dependent on solvent systems, temperature, and catalysts. Representative examples include:

3.1. Thioether Derivatives

Reaction with bromo ethanamides yields compounds like 12a–o (as per ), which exhibit enhanced enzyme inhibition properties. For example:

-

12d and 12m showed IC<sub>50</sub> values of 0.73 ± 0.54 μM (AChE inhibition) and 0.017 ± 0.53 μM (BChE inhibition) .

3.2. Free Base Form

Neutralization produces the free base, enabling further reactions such as coupling with carbonyl compounds.

4.1. Enzyme Inhibition Potential

Derivatives synthesized via substitution reactions demonstrated significant activity:

| Compound | AChE Inhibition (IC<sub>50</sub>, μM) | BChE Inhibition (IC<sub>50</sub>, μM) | Urease Inhibition (IC<sub>50</sub>, μM) |

|---|---|---|---|

| 12d | 0.73 ± 0.54 | 0.017 ± 0.53 | 19.35 ± 1.28 |

| 12m | 36.74 ± 1.24 | 0.038 ± 0.50 | – |

4.2. Structural-Activity Relationships

-

Methyl and phenyl substituents on the triazole ring improve enzyme binding affinity .

-

Piperidine flexibility allows conformational adaptation to enzyme active sites.

Industrial and Pharmacological Implications

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications and reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding oxides. |

| Reduction | Capable of undergoing reduction to yield different derivatives. |

| Substitution | The rings can participate in substitution reactions with other functional groups. |

Biology

This compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its efficacy:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Enterococcus faecalis | 14 |

| Bacillus subtilis | 10 |

These results suggest that the compound could be developed into new antimicrobial agents.

Medicine

The compound is explored for its therapeutic potential due to its unique chemical structure. It has been identified as having anticancer properties and is being investigated as a candidate for drug development targeting various diseases:

- Farnesyltransferase Inhibition : Research indicates that derivatives of this compound can serve as alternatives to existing inhibitors in cancer treatment protocols .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

- Antimicrobial Studies : A study highlighted the effectiveness of triazole derivatives against resistant bacterial strains, emphasizing their potential in treating infections caused by multidrug-resistant organisms .

- Pharmacological Research : Another research paper focused on the synthesis of new triazole derivatives, including this compound, showcasing their pharmacological activities such as anti-inflammatory and central nervous system stimulation effects .

- Chemical Characterization : Various methods including NMR spectroscopy and mass spectrometry have been employed to confirm the structures of synthesized compounds derived from triazole derivatives, indicating their potential bioactivity .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects

Core Ring Modifications

- Piperidine vs. Morpholine : Morpholine’s oxygen atom introduces hydrogen-bonding capability, enhancing solubility (e.g., aqueous solubility ~50 mg/mL vs. ~30 mg/mL for piperidine analogues). However, piperidine derivatives are more conformationally flexible, which may benefit binding to certain targets .

- Thioether Linkage : The sulfur atom in 3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride allows for disulfide bond formation or redox-mediated activation, a feature absent in the parent compound .

Biological Activity

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse sources of literature.

- IUPAC Name : this compound

- CAS Number : 2413899-98-4

- Molecular Formula : C8H15Cl2N4

- Molecular Weight : 202.68 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies:

- Inhibition of Enzymatic Activity :

-

Anticancer Properties :

- Recent studies have indicated that derivatives of this compound exhibit selective inhibitory effects on cancer cell lines. For example, compounds synthesized from the triazole framework have demonstrated promising results against various cancer types by targeting specific molecular pathways involved in cell proliferation and survival .

- Neuropharmacological Effects :

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : The compound's structure allows it to interact with various kinases, inhibiting their activity and thereby disrupting signaling pathways critical for tumor growth .

- GABA Modulation : Its ability to act as an allosteric modulator at GABA receptors suggests a role in enhancing inhibitory neurotransmission, which can affect mood and anxiety levels .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines :

- Neuropharmacological Assessment :

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2413899-98-4 |

| Molecular Formula | C8H15Cl2N4 |

| Molecular Weight | 202.68 g/mol |

| Anticancer Activity | IC50 = 0.005 µM (A549 cells) |

| GABA Modulation | Positive modulation observed |

Q & A

Q. Yield Optimization Strategies :

- Use anhydrous solvents to minimize side reactions.

- Purify intermediates via recrystallization or column chromatography to reduce impurities.

- Monitor pH during salt formation to ensure stoichiometric HCl addition .

What advanced analytical methods are recommended for characterizing purity and structural integrity?

Advanced Question

Methodological Workflow :

Purity Analysis :

- HPLC-MS : Quantify impurities using a C18 column with a mobile phase of acetonitrile/0.1% formic acid.

- Elemental Analysis : Verify Cl⁻ content matches theoretical values (e.g., 31.5% for dihydrochloride) .

Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for triazole (δ 8.1–8.3 ppm) and piperidine (δ 1.5–3.0 ppm) moieties.

- X-ray Crystallography : Resolve salt formation and stereochemistry .

Data Interpretation : Cross-validate results with computational tools (e.g., PubChem’s InChI key) to confirm identity .

How can researchers address contradictions in reported bioactivity data for this compound?

Advanced Question

Discrepancies in bioactivity (e.g., receptor binding affinity) may arise from:

- Batch variability : Ensure consistent salt stoichiometry via elemental analysis .

- Assay conditions : Standardize pH (affects ionization) and temperature (impacts binding kinetics) .

- Control selection : Use validated reference compounds (e.g., GBR-12909 for dopamine reuptake assays) .

Case Study : If IC₅₀ values vary across studies, replicate experiments under harmonized conditions (e.g., same cell line, incubation time) .

What pharmacological mechanisms are hypothesized for this compound, and how can they be tested?

Advanced Question

Proposed Mechanisms :

Q. Testing Strategies :

- In vitro binding assays : Use radiolabeled ligands (e.g., [³H]paroxetine for SERT).

- Molecular docking : Simulate interactions with homology models of target proteins .

What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

Advanced Question

Challenges :

- Low yield in salt formation : Excess HCl or improper stoichiometry leads to byproducts.

- Purification bottlenecks : Column chromatography is impractical for large batches.

Q. Solutions :

- Flow chemistry : Automate reaction steps for reproducibility .

- Alternative purification : Use counterion precipitation or membrane filtration .

How does the compound’s stability under various storage conditions impact long-term studies?

Basic Question

Stability data for analogous compounds suggest:

- Desiccated storage : Prevents hygroscopic degradation (≤5% mass change over 12 months) .

- Light sensitivity : Amber vials reduce photodegradation risks .

Protocol Recommendation : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

What computational tools can predict the compound’s ADMET properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.